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Compound of Interest

Compound Name: Meletimide

CAS No.: 14745-50-7

Cat. No.: B079972 Get Quote

Technical Support Center: Minimizing Meletimide-Induced Cellular Toxicity

Executive Summary: The Meletimide Challenge
Current Status: Active Compound Class: Muscarinic Acetylcholine Receptor Antagonist

(Benzetimide derivative) Key Structural Liability: Glutarimide ring hydrolysis & Cationic

Amphiphilic nature.

Welcome to the Technical Support Center. You are likely visiting this page because your

Meletimide (CAS: 14745-50-7) experiments are showing inconsistent viability data,

unexpected cell death, or precipitation in media. While Meletimide is a potent tool for

interrogating cholinergic signaling, its physicochemical properties present two distinct toxicity

vectors: hydrolytic instability and lysosomotropic accumulation.

This guide synthesizes pharmacological principles with practical troubleshooting to isolate

specific receptor activity from off-target cytotoxicity.

Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Physicochemical Stability & Preparation
Q1: My Meletimide stock solution turned cloudy/yellow, and my IC50 values are shifting. Is the

compound degrading? A: Yes, this is a classic signature of glutarimide ring opening.
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The Mechanism: Meletimide contains a glutarimide moiety (similar to thalidomide). This ring

is highly susceptible to spontaneous hydrolysis in aqueous, alkaline, or even neutral

conditions over time. The hydrolysis product is not only inactive (shifting your IC50 rightward)

but can be locally cytotoxic due to pH shifts or precipitation.

The Fix:

Solvent: Reconstitute only in anhydrous DMSO. Avoid ethanol, as it can promote

transesterification/ring opening over long storage.

Storage: Store aliquots at -80°C. Never freeze-thaw more than twice.

In-Assay: Do not pre-incubate Meletimide in culture media (pH 7.4) for >1 hour before

adding to cells. The half-life of the glutarimide ring at pH 7.4 can be surprisingly short (<24

hours).

Q2: I see vacuolization in my cells after 4 hours of treatment. Is this apoptosis? A: Likely not.

This is Cationic Amphiphilic Drug (CAD)-induced phospholipidosis, a non-specific toxicity.

The Mechanism: Meletimide possesses a hydrophobic backbone and a basic piperidine

nitrogen. It freely permeates the cell membrane but becomes protonated and trapped within

the acidic environment of the lysosome (pH 4.5–5.0). This "ion trapping" causes osmotic

swelling (vacuolization) and eventual lysosomal membrane permeabilization (LMP), leading

to cell death.

The Fix:

Concentration Cap: Establish a "Sub-Lytic Threshold." For most epithelial lines,

Meletimide concentrations >10 µM trigger rapid lysosomal swelling.

Validation: Co-treat with Bafilomycin A1 (10 nM). If the toxicity is lysosomotropic,

Bafilomycin (which inhibits the vacuolar H+-ATPase) will prevent acidification, stop

Meletimide trapping, and rescue the phenotype.

Part 2: Mechanistic Visualization
Understanding the dual-threat of Meletimide toxicity is critical for experimental design.
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Figure 1: The Meletimide Toxicity Cascade Caption: Pathway illustrating the dual toxicity

vectors: Glutarimide hydrolysis (chemical) and Lysosomotropic trapping (cellular).
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Part 3: Validated Experimental Protocols
Protocol A: Determination of the "Safe Window"
(Therapeutic Index)
Objective: To define the concentration range where specific muscarinic antagonism occurs

without lysosomal toxicity.

Materials:

Meletimide (Stock: 10 mM in DMSO).

Positive Control: Atropine (Reference antagonist).

Negative Control: DMSO vehicle.

Assay: CellTiter-Glo (ATP) or LDH Release (Membrane integrity).

Step-by-Step:

Preparation: Prepare a 1:3 serial dilution of Meletimide in media ranging from 100 µM down

to 1 nM.

Seeding: Seed cells (e.g., CHO-K1 or SH-SY5Y) at 5,000 cells/well in 96-well plates. Allow

24h attachment.

Exposure: Add compounds.[1][2]

Critical Step: Limit exposure time to 6-12 hours if measuring receptor antagonism.

Prolonged exposure (>24h) favors hydrolytic degradation and non-specific toxicity.

Microscopy Check (4h): Inspect for vacuolization.

Pass: Clear cytoplasm.

Fail: "Foamy" cytoplasm (indicates lysosomal trapping).
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Readout: Measure viability.

Calculation: Calculate the

(Toxic Dose 50).

Guidance: If your functional

(receptor blockade) is < 100 nM, and your

is > 10 µM, you have a workable window. If

is < 1 µM, consider using a pulse-chase protocol.

Protocol B: The "Pulse-Chase" Dosing Strategy
Use this if long-term inhibition is required but toxicity is high.

Pulse: Treat cells with

Meletimide for 1 hour.

Rationale: Meletimide is lipophilic and binds receptors rapidly.

Wash: Aspirate media and wash 2x with warm PBS.

Chase: Add fresh, drug-free media.

Rationale: High affinity antagonists often have slow off-rates (

). The receptor remains blocked, but the free drug (which causes lysosomal toxicity) is
removed.

Part 4: Data Summary & Specifications
Table 1: Physicochemical Profile & Handling
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Parameter Specification Impact on Toxicity

Molecular Weight 376.5 g/mol
Moderate lipophilicity facilitates

rapid cell entry.

pKa (Calculated) ~8.5 (Piperidine N)

High Risk: Basic enough to

protonate in lysosomes (pH 5),

driving accumulation.

LogP ~3.5

High Risk: High membrane

permeability increases

intracellular concentration.

Stability (pH 7.4) hrs

Hydrolysis leads to dosing

uncertainty and potential

precipitate toxicity.

Solubility DMSO (>20 mg/mL)
Warning: Precipitates rapidly in

PBS if >100 µM.

Table 2: Troubleshooting Matrix

Observation Probable Cause Corrective Action

Yellowing of stock Oxidation/Hydrolysis

Discard. Prepare fresh in

anhydrous DMSO under

.

Foamy Cells Lysosomotropism

Reduce concentration <10 µM;

Co-treat with Bafilomycin A1 to

confirm.

Precipitate in well Low Aqueous Solubility

Predilute in serum-free media;

Vortex immediately; Do not

exceed solubility limit.

Loss of Potency Ring Hydrolysis

Prepare working solutions

immediately before addition.

Do not store diluted media.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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